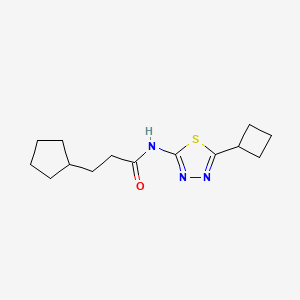
2-propoxybutanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-propoxybutanamide involves various chemical strategies. For example, a series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides were synthesized to evaluate their pharmacological activities, highlighting a common approach in synthesizing structurally related butanamides for biological evaluation (Tatsuoka et al., 1992). Another study focused on the synthesis of 2-substituted 4-hydroxybutanamide derivatives, showcasing the diversity in modifying the butanamide backbone to investigate its effects on biological activity (Kowalczyk et al., 2013).
Molecular Structure Analysis
Understanding the molecular structure of 2-propoxybutanamide and related compounds is crucial for their application in various fields. Research on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, for example, provided insights into its crystal structure and antifungal activity, demonstrating the importance of structural analysis in assessing the compound's potential uses (Xue Si, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of butanamide derivatives are of significant interest. For instance, the synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide provided valuable information on the compound's metabolic pathways and potential therapeutic applications (Araya et al., 2007). Another study on the MMP inhibitor (R)-2-(N-benzyl-4-(2-[18F]fluoroethoxy)phenylsulphonamido)-N-hydroxy-3-methylbutanamide highlighted the synthesis and application of butanamide derivatives in medical imaging, further showcasing the compound's versatile chemical properties (Wagner et al., 2011).
Physical Properties Analysis
The physical properties of 2-propoxybutanamide, such as solubility, melting point, and stability, are essential for its application in various domains. Although specific studies on these properties were not identified in the current literature search, they are typically investigated as part of the compound's characterization process in chemical research.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and potential chemical transformations, play a crucial role in the application and handling of 2-propoxybutanamide. Studies on related compounds, such as the biocatalytic production of (S)-2-aminobutanamide, offer insights into the enzymatic processes involving butanamide derivatives and their enantioselectivity, which is crucial for their application in pharmaceuticals (Tang et al., 2018).
Propiedades
IUPAC Name |
2-propoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5-10-6(4-2)7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOCEZZSIWWPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(CC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4511825.png)
![4-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B4511836.png)
![4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B4511837.png)

![N-1,3-benzothiazol-2-yl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4511867.png)
![1-[(4-ethoxyphenyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4511871.png)
![N-(4-acetylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4511878.png)
![1-({2-[acetyl(tetrahydro-2-furanylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B4511883.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B4511885.png)

![1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole](/img/structure/B4511896.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4511898.png)
![1-(diphenylmethyl)-4-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4511900.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B4511913.png)